molecular formula C10H9F13 B3392379 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane CAS No. 154478-86-1

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

Cat. No.: B3392379
CAS No.: 154478-86-1
M. Wt: 376.16 g/mol
InChI Key: MKVVMPBOVPRQNY-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is a perfluorinated alkane with the molecular formula C₁₀H₉F₁₃. This compound is characterized by the presence of thirteen fluorine atoms, which replace hydrogen atoms in the decane structure. The high fluorine content imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane can be synthesized through the fluorination of decane using elemental fluorine or other fluorinating agents. The process typically involves:

    Direct Fluorination: This method uses elemental fluorine (F₂) in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The reaction is highly exothermic and requires careful control to prevent decomposition.

    Electrochemical Fluorination: This method involves the electrolysis of decane in a solution of hydrogen fluoride (HF) and potassium fluoride (KF). The process is conducted at low temperatures and provides a controlled environment for fluorination.

Industrial Production Methods: Industrial production of this compound typically employs electrochemical fluorination due to its scalability and safety. The process involves:

  • Electrolysis of decane in anhydrous HF.
  • Use of nickel or steel electrodes.
  • Application of a direct current to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Reduction can occur using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this is less common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as NaOH or KOH in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Strong reducing agents like LiAlH₄ in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include partially fluorinated alkanes or alcohols.

    Reduction Products: Typically, partially fluorinated alkanes with fewer fluorine atoms.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane has several applications in scientific research:

    Chemistry: Used as a solvent for highly reactive species due to its chemical inertness.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of fluorinated surfactants and coatings, providing hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content leads to:

    Hydrophobic and Oleophobic Effects: The compound repels water and oils, making it useful in coatings and surfactants.

    Thermal Stability: The strong carbon-fluorine bonds provide resistance to thermal degradation.

    Chemical Inertness: The compound is resistant to most chemical reactions, making it a stable solvent and additive.

Comparison with Similar Compounds

    Perfluorodecane (C₁₀F₂₂): Fully fluorinated decane with similar properties but higher fluorine content.

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tetradecafluorohexane (C₆H₂F₁₄): A shorter chain perfluorinated alkane with similar chemical inertness and thermal stability.

Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is unique due to its specific balance of fluorine content and chain length, providing a combination of hydrophobicity, thermal stability, and chemical inertness that is optimal for certain applications, such as specialized coatings and surfactants.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVMPBOVPRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)4H, C10H9F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611905
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154478-86-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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